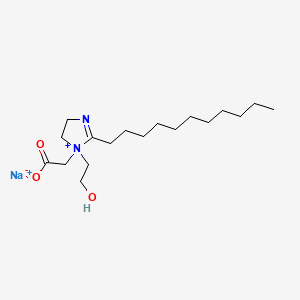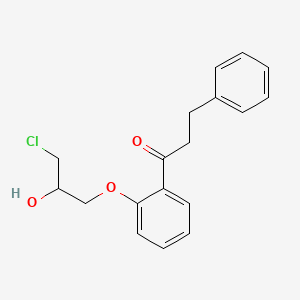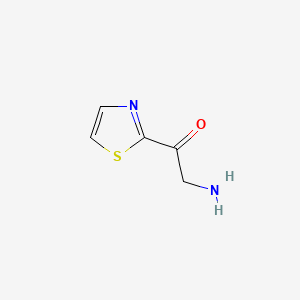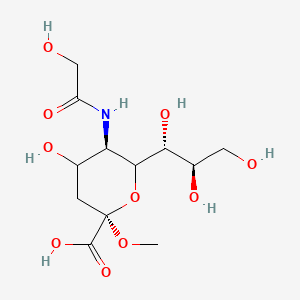
Sodium lauroamphoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Lauroamphoacetate is a zwitterionic surfactant of the amphoacetate class . It is considered one of the gentlest cleansing agents in cosmetics . It is a surfactant that allows water, oil, and dirt to mix, allowing things to become clean . It is also a foam booster and conditioning agent . It can be found in personal care products such as hair conditioners, body wash, shampoo, facial cleansers, foaming cleansing products, and other items .
Molecular Structure Analysis
The molecular formula of Sodium Lauroamphoacetate is C18H34N2NaO3 . The average mass is 366.471 Da and the monoisotopic mass is 366.249451 Da .Chemical Reactions Analysis
Sodium Lauroamphoacetate is synthesized through a chemical reaction between lauric acid (derived from coconut oil), and glycine . This reaction forms an amphoteric surfactant with a balanced charge, resulting in the production of Sodium Lauroamphoacetate, which is then purified and used in cosmetic formulations .Physical And Chemical Properties Analysis
Sodium Lauroamphoacetate has an average mass of 366.471 Da and a monoisotopic mass of 366.249451 Da . It is soluble in water .Aplicaciones Científicas De Investigación
Cosmetic and Skincare Industry : Sodium lauroamphoacetate is used as a surfactant and mild foaming agent in cosmetic formulations for skin, hair, and mucosa. It's known for its low incidence of contact allergy despite extensive use. However, some cases of eczematous reactions have been reported, indicating its potential as an allergen (Foti et al., 2001).
Mining and Material Processing : In mineral processing, particularly in the flotation of cassiterite, sodium lauroamphoacetate acts as an effective collector. It demonstrates strong collecting ability compared to other agents and contributes to the separation of minerals like cassiterite from impurities (Chen et al., 2017).
Drug Delivery Systems : Sodium lauroamphoacetate is used in the modification of halloysite nanotubes (HNTs) for drug delivery, specifically for loading and releasing quercetin. Its modification on HNTs enhances interactions and improves drug loading and release profiles (Liu et al., 2021).
Dental Care Products : It's used in toothpaste and mouth rinses as a surface cleaning agent. Studies have investigated the clearance of sodium lauroamphoacetate from the oral cavity, indicating its minimal retention and short contact time with the oral cavity (Fakhry-Smith et al., 1997).
Low Irritant Liquid Cleanser Development : It's been used in developing low irritant liquid cleansers. Research has focused on selecting surfactants, including sodium lauroamphoacetate, through various screening methods for their low irritant properties (Peter et al., 2005).
Pharmaceutical Formulations : Its role in the solubility and dissolution behavior of drugs has been studied. For instance, its effect on the solubility of piroxicam in different pH environments has been investigated (Paaver et al., 2012).
Potential Contraceptive Devices : Research has explored the use of sodium lauroamphoacetate in gel formulations for their contraceptive properties, demonstrating its effectiveness in inhibiting sperm motility (Haineault et al., 2003).
Mecanismo De Acción
Direcciones Futuras
Sodium Lauroamphoacetate is one of the oldest and most well-known members of the amphoteric family . The introduction of formulations comprising blends of amphoteric and anionic surfactants is regarded as one of the most significant innovations in personal cleansing products over the past six decades . This can be attributed to the synergistic interaction of anionics and amphoterics, which enables formulators to simultaneously increase the viscosity and foaming ability of cleansers while dramatically decreasing irritation potential to the skin and eyes .
Propiedades
IUPAC Name |
sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-17-19-12-13-20(17,14-15-21)16-18(22)23;/h21H,2-16H2,1H3;/q;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQBFCSVHWJVNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2NaO3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745448 |
Source


|
| Record name | sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium lauroamphoacetate | |
CAS RN |
156028-14-7 |
Source


|
| Record name | sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B584967.png)



